molecular formula C6H13NO4S B1430553 Methyl 2-methyl-3-sulfamoylbutanoate CAS No. 1797757-55-1

Methyl 2-methyl-3-sulfamoylbutanoate

Cat. No.: B1430553
CAS No.: 1797757-55-1
M. Wt: 195.24 g/mol
InChI Key: ROQASPHVASFOMN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-3-sulfamoylbutanoate typically involves the reaction of 2-methyl-3-sulfamoylbutanoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality. The final product is subjected to rigorous quality control measures, including NMR, HPLC, and LC-MS analysis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-3-sulfamoylbutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-methyl-3-sulfamoylbutanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-methyl-3-sulfamoylbutanoate involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways, leading to the desired biological effects. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-methyl-3-sulfamoylpropanoate
  • Methyl 2-methyl-3-sulfamoylpentanoate
  • Ethyl 2-methyl-3-sulfamoylbutanoate

Uniqueness

Methyl 2-methyl-3-sulfamoylbutanoate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research applications .

Biological Activity

Methyl 2-methyl-3-sulfamoylbutanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is characterized by a sulfamoyl functional group attached to a butanoate backbone. The synthesis typically involves the reaction of methyl 2-methyl-3-bromobutanoate with a sulfamoyl chloride in the presence of a base, yielding the desired sulfamoyl derivative.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance, derivatives from the sulfamoyl class have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds often fall below clinically relevant thresholds, suggesting their potential as antibacterial agents .

Anticancer Activity

This compound and its derivatives have been studied for their cytotoxic effects against cancer cell lines. The compound shows promise as an anticancer agent, particularly through mechanisms that inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis in rapidly dividing cells. The cytotoxicity is often measured using IC50 values, with lower values indicating higher potency. For example, certain derivatives have shown IC50 values less than 0.125 µg/cm³ against HeLa cells, a common cervical cancer cell line .

Case Study 1: Antibacterial Efficacy

A study conducted on a series of sulfamoyl derivatives revealed that this compound exhibited significant antibacterial activity compared to standard antibiotics like ampicillin. The study documented an IC50 value significantly lower than that of ampicillin against Pseudomonas aeruginosa, highlighting its potential as a novel antibacterial agent .

Case Study 2: Cytotoxicity in Cancer Research

In vitro studies on HeLa cells demonstrated that this compound could induce apoptosis at concentrations as low as 0.068 µg/cm³. This finding indicates that the compound may disrupt cellular processes essential for cancer cell survival, making it a candidate for further development in cancer therapeutics .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Thymidylate Synthase : By inhibiting TS, the compound disrupts DNA synthesis in proliferating cells.
  • Cell Cycle Arrest : Studies suggest that it may induce G1 phase arrest in cancer cells, preventing further cell division.
  • Induction of Apoptosis : Evidence shows that it can activate apoptotic pathways, leading to programmed cell death in malignant cells.

Summary Table of Biological Activities

Activity Target Organism/Cell Line IC50/MIC Value Reference
AntibacterialStaphylococcus aureus<0.125 µg/cm³
AntibacterialEscherichia coli<0.125 µg/cm³
CytotoxicityHeLa Cells<0.068 µg/cm³

Properties

IUPAC Name

methyl 2-methyl-3-sulfamoylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO4S/c1-4(6(8)11-3)5(2)12(7,9)10/h4-5H,1-3H3,(H2,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROQASPHVASFOMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)S(=O)(=O)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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